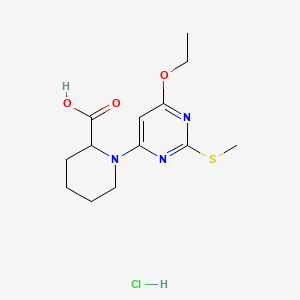
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐是一种结构复杂的化合物,包括一个被乙氧基和甲硫基取代的嘧啶环,以及一个被羧酸基取代的哌啶环。
准备方法
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐的合成通常涉及多个步骤。合成路线通常从嘧啶环的制备开始,然后引入乙氧基和甲硫基取代基。然后构建哌啶环并连接到嘧啶环上,最后引入羧酸基。盐酸盐是通过使游离酸与盐酸反应形成的。工业生产方法可能涉及优化反应条件以提高产量和纯度,例如控制温度、压力和使用催化剂。
化学反应分析
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐可以进行各种化学反应,包括:
氧化: 甲硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜。
还原: 嘧啶环可以在氢化条件下使用钯碳等催化剂还原。
取代: 乙氧基可以在适当的条件下用其他亲核试剂取代,例如在乙醇中使用乙醇钠。这些反应中常用的试剂和条件包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所使用的具体反应条件和试剂。
科学研究应用
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐在科学研究中有多种应用,包括:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 由于其结构特征,它可能用于涉及酶抑制或受体结合的研究。
工业: 它可以用于开发新材料或作为合成其他化学品的中间体。
作用机制
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。嘧啶环上的乙氧基和甲硫基取代基可能在与这些靶标结合中发挥作用,而哌啶环和羧酸基可能会影响化合物的整体构象和活性。所涉及的确切途径取决于化合物使用的具体生物学环境。
相似化合物的比较
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐可以与其他类似化合物进行比较,例如:
1-(6-甲氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐: 结构相似,但具有甲氧基而不是乙氧基。
1-(6-乙氧基-2-(乙硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐: 结构相似,但具有乙硫基而不是甲硫基。
1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-4-羧酸盐酸盐: 结构相似,但羧酸基在哌啶环上的不同位置。这些比较突出了 1-(6-乙氧基-2-(甲硫基)嘧啶-4-基)哌啶-2-羧酸盐酸盐在特定取代基及其位置方面的独特性,这些独特性会影响其化学和生物特性。
生物活性
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-2-carboxylic acid hydrochloride is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
- Molecular Formula : C13H20ClN3O3S
- Molecular Weight : 333.84 g/mol
- CAS Number : 1353945-33-1
- Storage Conditions : Should be stored in an inert atmosphere at room temperature.
The precise mechanism of action for this compound is not fully elucidated. However, compounds in this class often interact with specific receptors or enzymes, potentially influencing pathways related to inflammation, cancer progression, or metabolic disorders.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
- Antiproliferative Effects : Studies indicate that the compound may inhibit cell proliferation in cancer cell lines. For instance, it showed IC50 values ranging from 10 to 20 µM against several cancer types, suggesting a moderate level of cytotoxicity.
- Enzyme Inhibition : Preliminary assays have suggested that it may act as an inhibitor of certain kinases involved in cell signaling pathways. The specific kinases targeted remain under investigation.
- Antimicrobial Activity : The compound has shown promising results against bacterial strains, with minimum inhibitory concentrations (MIC) reported at approximately 50 µg/mL.
In Vivo Studies
Limited in vivo studies have begun to explore the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : In rodent models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This indicates potential for further development as an anticancer agent.
- Toxicity Assessments : Toxicological evaluations are ongoing; early results suggest a favorable safety profile at lower doses, although higher doses may lead to adverse effects such as liver enzyme elevation.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving human cancer cell lines treated with the compound demonstrated significant apoptosis induction, indicating its potential as a chemotherapeutic agent.
- Case Study 2 : In a model of bacterial infection, administration of the compound led to a significant reduction in bacterial load, suggesting its utility as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | IC50 (µM) | MIC (µg/mL) | Mechanism of Action | Notes |
|---|---|---|---|---|
| Compound A | 15 | 40 | Kinase inhibition | Moderate selectivity |
| Compound B | 12 | 35 | Apoptosis induction | High efficacy in vitro |
| This Compound | 10 - 20 | 50 | Potential kinase inhibition | Promising preliminary results |
属性
分子式 |
C13H20ClN3O3S |
|---|---|
分子量 |
333.84 g/mol |
IUPAC 名称 |
1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-3-19-11-8-10(14-13(15-11)20-2)16-7-5-4-6-9(16)12(17)18;/h8-9H,3-7H2,1-2H3,(H,17,18);1H |
InChI 键 |
YMQQVHZIGMEMJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC(=C1)N2CCCCC2C(=O)O)SC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















